molecular formula C16H25NO2 B3103926 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL CAS No. 145340-44-9

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL

Cat. No.: B3103926
CAS No.: 145340-44-9
M. Wt: 263.37 g/mol
InChI Key: DFKRLCHQGGQAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The isopropoxyphenyl group suggests the presence of an ether and an aromatic ring, which could contribute to the compound’s reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, its three-dimensional shape, and more .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, such as acylation or alkylation . The ether group might be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of a polar hydroxyl group and a nonpolar isopropyl group might give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Na+-Dependent Binding and Opioid Receptor Study

A study on analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are high affinity inverse agonists for opioid receptors, utilized a synthesized radioligand from this series, [3H]LY515300. This compound exhibited high affinity to micro-, delta-, and kappa-opioid receptors, demonstrating its utility for studying opioid receptors in cell lines and native tissues (Statnick et al., 2003).

Estrogenic Activity Study

Research on branched 4-nonylphenol (NP) isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol, explored their synthesis and estrogenic activities. These isomers exhibited different estrogenic activities on a recombinant yeast screen system, providing insights into the structure-activity relationship of estrogenic compounds and their potential environmental impacts (Uchiyama et al., 2008).

Fluorescence Enhancement Study

The study of the trans isomers of 4-(N-phenylamino)stilbene and related compounds revealed that the introduction of N-phenyl substituents leads to more planar ground-state geometry, red shift of absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" suggests applications in designing efficient fluorescent materials and studying photochemical behaviors (Yang et al., 2002).

Cytotoxicity on HeLa Cells

A series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized and evaluated for their in vitro antiproliferative activity against the human cervical carcinoma (HeLa) cell line. This research contributes to the development of potential anticancer drug synthesis by identifying lead molecules with cytotoxic effects (Parthiban et al., 2011).

Molecular Dynamics and Biological Activities

A study on diorganotin(IV) complexes derived from salicylaldehyde Schiff bases highlighted their structural aspects, thermal decomposition, and in vitro antimicrobial activities. The organotin(IV) complexes demonstrated better antimicrobial activity compared to free ligands, indicating potential applications in developing antimicrobial agents (Devi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For instance, if it’s a pharmaceutical, it might interact with biological targets such as enzymes or receptors . The isopropoxyphenyl group, for example, could potentially participate in pi stacking interactions with aromatic amino acids in proteins .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action . For instance, if it shows promising biological activity, it could be developed into a new pharmaceutical .

Properties

IUPAC Name

1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKRLCHQGGQAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Reactant of Route 2
Reactant of Route 2
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Reactant of Route 3
Reactant of Route 3
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Reactant of Route 4
Reactant of Route 4
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Reactant of Route 5
Reactant of Route 5
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Reactant of Route 6
Reactant of Route 6
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.